4-Chloro-2-fluoro-6-hydroxybenzaldehyde
Description
Halogenated hydroxybenzaldehydes represent a significant class of organic compounds characterized by a benzene (B151609) ring functionalized with hydroxyl (–OH), aldehyde (–CHO), and one or more halogen (–F, –Cl, –Br, –I) groups. The presence and position of these substituents dramatically influence the molecule's physicochemical properties, such as acidity, reactivity, and solubility, making them highly versatile intermediates in various scientific fields. mdpi.com Halogenation, in particular, is a key strategy in medicinal chemistry to enhance the potency and pharmacokinetic profiles of drug candidates. nih.govresearchgate.net These compounds serve as foundational materials for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-6-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVCJJBUVVXBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608033 | |
| Record name | 4-Chloro-2-fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401251-45-3 | |
| Record name | 4-Chloro-2-fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 4 Chloro 2 Fluoro 6 Hydroxybenzaldehyde and Analogues
Established Synthetic Routes and Precursor Chemistry
The traditional synthesis of 4-Chloro-2-fluoro-6-hydroxybenzaldehyde and related structures typically involves a multi-step sequence starting from readily available phenolic and halogenated aromatic precursors. These methods rely on the principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the electronic and steric properties of the substituents already present on the aromatic ring.
Multi-Step Synthesis from Phenolic and Halogenated Aromatic Precursors
A plausible synthetic pathway to this compound would likely commence with a di-substituted phenol (B47542), such as 4-chloro-2-fluorophenol. This precursor already contains the desired chloro and fluoro substituents in the correct relative positions. The challenge then lies in the regioselective introduction of the hydroxyl and formyl groups.
Alternatively, the synthesis could begin with a simpler phenol, followed by sequential halogenation and formylation. The order of these steps is crucial for achieving the desired substitution pattern. For instance, starting with 2-fluorophenol, one could introduce the chloro group at the 4-position, followed by a regioselective formylation at the 6-position. The hydroxyl group of the phenol acts as a strong activating group and an ortho-, para-director, which can be exploited to guide the incoming electrophiles.
A representative multi-step synthesis could involve the following conceptual steps:
Starting Material Selection : A key precursor could be 4-chloro-2-fluorophenol.
Ortho-Formylation : Introduction of the formyl group ortho to the hydroxyl group.
Protection/Deprotection (if necessary) : The hydroxyl group might need to be protected during certain steps to prevent unwanted side reactions.
The choice of precursors is critical and often dictated by commercial availability and the directing effects of the initial substituents.
Regioselective Introduction of Formyl and Halogen Substituents
The regioselective introduction of the formyl and halogen substituents is the cornerstone of synthesizing this compound.
Formylation: The introduction of a formyl group onto a phenolic ring can be achieved through various methods. The Duff reaction or the Reimer-Tiemann reaction are classical methods for the ortho-formylation of phenols. A particularly effective method for the selective ortho-formylation of phenols utilizes magnesium dichloride and triethylamine (B128534) with paraformaldehyde. This method has been shown to be highly regioselective for the position ortho to the hydroxyl group, even in the presence of other substituents like halogens. acs.orgdntb.gov.uaresearchgate.net
Halogenation: The introduction of halogen atoms onto an aromatic ring is typically achieved through electrophilic halogenation. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. For instance, in a phenol derivative, the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. The presence of other deactivating groups can influence this selectivity. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for halogenation under milder conditions.
The following table summarizes key aspects of these regioselective transformations:
| Transformation | Reagents and Conditions | Key Features |
| Ortho-Formylation | MgCl₂, Et₃N, Paraformaldehyde | High regioselectivity for the position ortho to the phenolic hydroxyl group. Tolerates halogen substituents. acs.orgdntb.gov.ua |
| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | Provides a source of electrophilic chlorine for substitution on activated aromatic rings. |
Advanced and Emerging Synthetic Strategies
Recent advances in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of functionalized benzaldehydes. These strategies often employ catalytic systems to achieve high selectivity and efficiency, minimizing the need for protecting groups and reducing the number of synthetic steps.
Catalytic Transformations for Functionalized Benzaldehydes
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesizing complex aromatic compounds. rsc.org
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for C-H functionalization. For the synthesis of substituted benzaldehydes, palladium-catalyzed ortho-C-H alkoxycarbonylation using a transient directing group has been reported. researchgate.net This strategy allows for the direct introduction of a functional group that can be a precursor to the aldehyde. Palladium-catalyzed halogenation of aromatic C-H bonds has also been demonstrated, providing a regioselective method for introducing halogen atoms. nih.gov
Rhodium-Catalyzed Reactions : Rhodium catalysts have been employed for the ortho-alkylation of phenols, demonstrating the ability to functionalize the C-H bond adjacent to the hydroxyl group. mdma.ch Rhodium(III)-catalyzed tandem [3+2] cyclization of aromatic aldehydes with maleimides has also been developed, showcasing the utility of rhodium in activating the C-H bond of an aldehyde. nih.gov
Copper-Catalyzed Reactions : Copper catalysts offer a more economical alternative for C-H functionalization. Copper-mediated selective oxidation of substituted phenols can lead to the formation of hydroxybenzaldehydes. acs.orgresearchgate.net Furthermore, copper-catalyzed ortho-selective C-H bond functionalization of phenols with diazoesters has been reported, providing a route to ortho-substituted phenolic compounds. rsc.orgnih.govrsc.orgnih.gov
The following table provides an overview of selected transition metal-catalyzed reactions relevant to the synthesis of functionalized benzaldehydes:
| Catalyst System | Transformation | Substrate Scope |
| Palladium(II) | ortho-C-H alkoxycarbonylation | Benzaldehydes researchgate.net |
| Rhodium(III) | Tandem [3+2] cyclization | Aromatic aldehydes nih.gov |
| Copper(II) | ortho-selective C-H functionalization | Phenols and naphthols rsc.orgrsc.org |
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in synthetic chemistry. These catalysts can promote a wide range of transformations with high stereoselectivity and under mild reaction conditions.
For the synthesis of polysubstituted aromatic systems, organocatalytic benzannulation reactions represent a powerful strategy. rsc.orgresearchgate.net These methods allow for the construction of the aromatic ring from acyclic precursors, offering a high degree of flexibility in the introduction of substituents. While direct application to the synthesis of this compound from simple precursors might be challenging, these methods are invaluable for creating diverse and highly functionalized aromatic scaffolds.
Organocatalytic approaches can also be used for the direct functionalization of aromatic rings. For example, a conceptually novel organocatalytic strategy for the formylation of boronic acids has been reported, which could be integrated into a multi-step synthesis of substituted benzaldehydes. rsc.org
The table below highlights some key features of organocatalytic strategies:
| Catalytic Approach | Transformation | Advantages |
| Benzannulation | Construction of polysubstituted arenes | High flexibility in substitution patterns, mild reaction conditions. rsc.orgresearchgate.net |
| Formylation of Boronic Acids | Introduction of a formyl group | Metal-free, operational simplicity. rsc.org |
Biocatalytic Synthesis and Enzymatic Conversions
The application of biocatalysis in synthesizing substituted benzaldehydes offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes, operating under mild conditions, can facilitate precise molecular transformations, which is particularly advantageous for producing complex, functionalized aldehydes.
Key enzymatic reactions applicable to the synthesis of aldehydes include the reduction of carboxylic acids and the oxidation of alcohols. nih.govnih.gov Carboxylic acid reductases (CARs) are a prominent enzyme class that catalyzes the single-step reduction of a carboxylate to an aldehyde. nih.govmdpi.com This transformation is challenging via conventional chemical routes, which often suffer from over-reduction to the corresponding alcohol. mdpi.com CARs require stoichiometric amounts of cofactors like ATP and NADPH, which can be recycled in vitro or supplied by whole-cell systems. nih.gov
Another significant enzyme family is the aldehyde oxidoreductases (AORs), which can catalyze the reversible reaction between a carboxylic acid and an aldehyde. nih.gov Aryl alcohol oxidases represent another route, capable of oxidizing a range of primary benzylic and allylic alcohols to their corresponding aldehydes with high efficiency. nih.gov For instance, the aryl alcohol oxidase from Pleurotus eryngii has been used for the preparative scale synthesis of piperonal (B3395001) from piperonyl alcohol, achieving an 85% yield. nih.gov
The substrate scope for these enzymatic conversions is broad, encompassing various substituted aromatic compounds. While direct biocatalytic synthesis of this compound is not explicitly detailed in the reviewed literature, the established reactivity of these enzyme classes towards functionalized aromatic acids and alcohols suggests their potential applicability. Chemo-enzymatic cascades, which combine chemical synthesis steps with biocatalytic transformations, are also a powerful strategy. mdpi.comresearchgate.net
Table 1: Key Enzyme Families in Aldehyde Synthesis
| Enzyme Family | Reaction Catalyzed | Substrate Examples | Key Features |
|---|---|---|---|
| Carboxylic Acid Reductases (CARs) | Carboxylic Acid → Aldehyde | Cinnamic acid derivatives, Anisaldehyde | High selectivity, avoids over-reduction to alcohol. nih.govmdpi.com |
| Aldehyde Oxidoreductases (AORs) | Carboxylic Acid ↔ Aldehyde | Short-chain aliphatic and aromatic acids/aldehydes | Catalyzes reversible reaction. nih.gov |
| Aryl Alcohol Oxidases (AAOx) | Primary Alcohol → Aldehyde | Benzyl (B1604629) alcohols, Piperonyl alcohol, Cumic alcohol | High catalytic efficiency for substituted benzyl alcohols. nih.gov |
**2.2.2. Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles is paramount in modern synthetic design, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For the synthesis of polysubstituted arenes like this compound, this involves reimagining reaction environments and energy inputs.
Green Chemistry Principles in Synthetic Route Design
Solvent-Free and Aqueous Reaction Environments
Shifting from traditional organic solvents to aqueous or solvent-free systems is a cornerstone of green chemistry. researchgate.net Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. Aqueous dimethylamine (B145610) has been demonstrated as an efficient reagent for converting various benzal halides into their corresponding benzaldehydes, offering a novel and economical approach. organic-chemistry.org This method significantly accelerates the hydrolysis compared to using water alone, with reactions often completing within an hour. organic-chemistry.org
Solvent-free, or solid-state, reactions offer further environmental benefits by eliminating solvent waste entirely. rsc.orgresearchgate.net These reactions, often facilitated by grinding the reactants together, can lead to high yields and purity. rsc.org For example, the Knoevenagel condensation of benzaldehydes with malonic acid can be performed under solvent-free conditions, using environmentally benign amines as catalysts instead of traditional pyridine (B92270) and piperidine. researchgate.net Similarly, the conversion of essential oil allylbenzenes to benzaldehydes has been achieved through a two-step, solventless pathway involving isomerization followed by oxidation. researchgate.net
Table 2: Comparison of Green Reaction Environments for Aldehyde Synthesis
| Reaction Environment | Method Example | Substrates | Advantages |
|---|---|---|---|
| Aqueous | Hydrolysis of benzal halides | Substituted benzal halides | Use of non-toxic solvent, rapid conversion. organic-chemistry.org |
| Solvent-Free (Solid State) | Knoevenagel condensation | Substituted benzaldehydes, Malonic acid | Eliminates solvent waste, high atom economy, high yields. rsc.orgresearchgate.net |
| Solvent-Free (Neat) | Isomerization/Oxidation | Allylbenzenes | Efficient conversion without the need for a solvent medium. researchgate.net |
Microwave and Ultrasound-Assisted Synthesis Enhancements
Alternative energy sources like microwaves (MW) and ultrasound (US) can dramatically enhance reaction rates, improve yields, and increase selectivity, aligning with the green chemistry goal of energy efficiency. unito.itresearchgate.net
Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and significantly reduced reaction times. at.uanih.gov This technique has been successfully applied to a wide range of reactions, including the synthesis of substituted arenes and various heterocyclic compounds. researchgate.netnih.gov For instance, arene ruthenium(II) complexes have been synthesized in 30 minutes with yields of 89-92% under microwave irradiation. nih.gov
Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized high-pressure and high-temperature zones, which accelerates mass transfer and chemical reactivity. unito.itmdpi.com This method is particularly effective for heterogeneous reactions. The combination of microwave and ultrasound irradiation can have synergistic effects, as microwaves provide rapid bulk heating while ultrasound enhances mixing and mass transfer. unito.it These enabling technologies offer faster, more energy-efficient, and often more selective transformations compared to conventional heating methods. unito.it
Novel Benzannulation and Cyclization Strategies for Polysubstituted Arenes
The construction of the polysubstituted aromatic core of molecules like this compound relies on efficient and regioselective arene-forming reactions. Benzannulation, the formation of a benzene (B151609) ring from acyclic precursors, is a powerful strategy that can reduce the number of synthetic steps and provide flexible substitution patterns. nih.govresearchgate.net
Organocatalytic benzannulation has emerged as a versatile and efficient approach for assembling structurally diverse arenes under mild conditions. nih.govrsc.org These reactions are categorized based on the number of atoms contributed by each synthon, such as [4+2], [3+3], and [2+2+2] annulations. rsc.org For example, a [4+2] cyclization can involve the reaction of a four-carbon dienamine intermediate with a two-carbon nitroolefin to construct the benzene ring. researchgate.net Various organocatalysts, including secondary amines, tertiary phosphines, and N-heterocyclic carbenes, can be employed to facilitate these transformations with high chemo- and regioselectivity. nih.govrsc.org
Another novel approach involves the thermal reaction of ester-tethered 1,3,8-triynes, which proceeds through an allene-enyne intermediate to provide benzannulation products that incorporate a nucleophile. nih.gov The regioselectivity of the nucleophile incorporation can be controlled by the substituents on the alkyne moiety. nih.gov These advanced cyclization strategies provide powerful tools for the de novo construction of highly functionalized arenes from simpler building blocks, offering strategic advantages over classical multi-step functionalization of pre-existing aromatic rings. nih.govresearchgate.net
Table 3: Overview of Benzannulation Strategies for Polysubstituted Arenes
| Strategy | Description | Key Features |
|---|---|---|
| Organocatalytic [4+2] Benzannulation | Cyclization of a four-atom component (e.g., dienamine) with a two-atom component (e.g., nitroolefin). researchgate.net | Mild conditions, high regioselectivity, flexible substitution patterns. nih.govrsc.org |
| Organocatalytic [3+3] Benzannulation | Combination of two three-atom synthons to form the arene core. rsc.org | Efficient assembly of diverse arene architectures. nih.gov |
| Thermal Annulation of Triynes | Intramolecular reaction of 1,3,8-triynes proceeding via an allene-enyne intermediate. nih.gov | Concomitant incorporation of a nucleophile onto the newly formed ring. nih.gov |
Reaction Mechanisms and Chemical Reactivity of 4 Chloro 2 Fluoro 6 Hydroxybenzaldehyde Derivatives
Reactivity Profiles of Core Functional Groups
The reactivity of 4-chloro-2-fluoro-6-hydroxybenzaldehyde is a composite of the individual reactivities of its aldehyde, halogen, and hydroxyl moieties, each influenced by the electronic effects of the others.
The aldehyde group is one of the most reactive sites in the molecule, readily undergoing both oxidation and reduction.
Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 4-chloro-2-fluoro-6-hydroxybenzoic acid. This transformation is a common reaction for aromatic aldehydes. However, the oxidation of the aldehyde can sometimes be an unintended side reaction during other synthetic modifications, particularly under harsh conditions. researchgate.net For instance, in the synthesis of related hydroxybenzaldehyde derivatives from p-cresol (B1678582) precursors, over-oxidation to the carboxylic acid is a known challenge that requires careful control of catalysts and reaction conditions to achieve selective oxidation to the aldehyde stage. google.com
Reduction: The carbonyl group can be selectively reduced to a primary alcohol, yielding (4-chloro-2-fluoro-6-hydroxyphenyl)methanol. This conversion can be achieved using various reducing agents. A fast and reliable method for such reductions involves reagents like sodium borohydride (B1222165) (NaBH₄) in an aqueous solution, which can quantitatively reduce the aldehyde without affecting the aromatic halogens or the phenolic hydroxyl group under controlled conditions. researchgate.net
Table 1: Summary of Carbonyl Group Transformations
| Transformation | Reactant | Typical Reagents | Product |
| Oxidation | This compound | Strong Oxidants (e.g., KMnO₄) | 4-Chloro-2-fluoro-6-hydroxybenzoic acid |
| Reduction | This compound | NaBH₄, LiAlH₄ | (4-Chloro-2-fluoro-6-hydroxyphenyl)methanol |
Aryl halides are typically unreactive toward nucleophiles, but the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring for Nucleophilic Aromatic Substitution (SNAr). libretexts.org In this compound, the chlorine atom's reactivity is significantly influenced by the adjacent aldehyde and fluorine groups.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of the ortho-aldehyde and ortho-fluoro groups helps to stabilize this negative charge through resonance and inductive effects. The final step involves the elimination of the chloride ion, restoring the aromaticity of the ring. libretexts.org While the para-hydroxyl group is electron-donating by resonance, which can deactivate the ring towards nucleophilic attack, its acidic proton can be removed under basic conditions to form a phenoxide, which is a very strong activating group. This makes the reactivity highly dependent on the reaction pH. The fluorine atom is generally a poorer leaving group than chlorine in SNAr reactions, suggesting that the chlorine at the C4 position is the more likely site of substitution.
The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for a variety of derivatization reactions, most commonly etherification and esterification.
Etherification: The hydroxyl group can be converted into an ether. A common method involves protecting the hydroxyl group, for instance, by reacting it with 2-bromopropane (B125204) in the presence of a base like potassium carbonate to form an isopropyl ether. google.com This strategy is often employed to temporarily block the reactivity of the hydroxyl group while other transformations are carried out on the molecule. google.com
Esterification: The phenolic hydroxyl can react with acyl chlorides or acid anhydrides to form esters. This reaction typically requires a base to deprotonate the phenol (B47542), increasing its nucleophilicity.
Detailed Mechanistic Pathways
Understanding the step-by-step mechanisms of key reactions is fundamental to controlling reaction outcomes and synthesizing desired derivatives.
The reaction of this compound with a primary amine is a classic condensation reaction that produces an imine, commonly known as a Schiff base. researchgate.netsemanticscholar.org This reaction is typically catalyzed by either an acid or a base. researchgate.net The process occurs in two main steps:
Formation of a Carbinolamine Intermediate: The reaction begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer, often facilitated by the solvent or a catalyst, to form a neutral tetrahedral intermediate called a carbinolamine. researchgate.net
Dehydration to Form the Imine: The carbinolamine is generally unstable and undergoes dehydration. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final Schiff base product. researchgate.net The formation of the azomethine group (C=N) is a key indicator of a successful reaction. semanticscholar.org
Table 2: Mechanistic Steps of Schiff Base Formation
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. | Zwitterionic intermediate |
| 2 | Proton transfer to form a neutral carbinolamine. | Carbinolamine |
| 3 | Protonation of the carbinolamine's hydroxyl group (acid-catalyzed). | Protonated carbinolamine |
| 4 | Elimination of a water molecule and formation of the carbon-nitrogen double bond. | Schiff Base (Imine) |
Acetalization is the reaction of the aldehyde with an alcohol in the presence of an acid catalyst, such as a halogen acid (e.g., HCl), to form an acetal (B89532). eudl.eu This is a reversible reaction that proceeds through a hemiacetal intermediate.
The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺ from HCl) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. eudl.eu
Nucleophilic Attack by Alcohol (Hemiacetal Formation): A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon. Deprotonation of the resulting intermediate yields a hemiacetal. eudl.eu
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). eudl.eu
Formation of a Resonance-Stabilized Cation: The protonated hemiacetal eliminates a water molecule to form a resonance-stabilized carbocation (an oxocarbenium ion).
Nucleophilic Attack by a Second Alcohol Molecule (Acetal Formation): A second molecule of alcohol attacks the carbocation. Subsequent deprotonation yields the final acetal product and regenerates the acid catalyst. eudl.eu The final acetal is significantly more stable than the hemiacetal intermediate. eudl.eu
Radical Reaction Pathways in Halogenated Aromatic Systems
The reactivity of halogenated aromatic aldehydes, including derivatives of this compound, in radical reactions is a critical area of atmospheric and synthetic chemistry. The primary pathway for radical-initiated reactions involving aromatic aldehydes is typically the abstraction of the aldehydic hydrogen atom. copernicus.org This process is initiated by highly reactive radical species, such as the nitrate (B79036) radical (NO3) prevalent in the troposphere.
The reaction mechanism proceeds as follows:
Initiation: A radical (R•) attacks the weak C-H bond of the aldehyde group.
Propagation: This results in the formation of a stable aroyl radical (Ar-C•=O) and the corresponding hydrogenated species (RH).
Termination/Further Reaction: The aroyl radical can then participate in various subsequent reactions, such as reacting with molecular oxygen to form a peroxy radical, which can lead to the formation of carboxylic acids or other oxidation products.
Structure-Reactivity Relationship Studies
The chemical behavior of this compound is dictated by the complex interplay of the electronic and steric properties of its substituents: a hydroxyl group, two different halogen atoms, and an aldehyde function.
Electronic and Steric Effects of Halogen and Hydroxyl Substituents
The reactivity of the aromatic ring and the aldehyde group is modulated by the combined inductive and resonance effects of the attached functional groups.
Inductive Effect: This is the transmission of charge through sigma (σ) bonds. Due to their high electronegativity, the oxygen, fluorine, and chlorine atoms all exert a strong electron-withdrawing inductive effect (-I). lumenlearning.com This effect deactivates the benzene (B151609) ring toward electrophilic substitution by pulling electron density away from it. openstax.org The aldehyde group itself is also strongly deactivating through an inductive effect.
Resonance Effect: This involves the delocalization of pi (π) electrons between the substituents and the aromatic ring.
Hydroxyl (-OH) Group: The oxygen atom has lone pairs of electrons that can be donated to the ring, creating a powerful electron-donating resonance effect (+R). This effect is significantly stronger than its inductive effect, making the hydroxyl group a strong activator for electrophilic aromatic substitution. libretexts.org
Halogen (-F, -Cl) Groups: Halogens also possess lone pairs that can be donated via resonance (+R). However, for halogens, the strong -I effect outweighs the weaker +R effect. openstax.org This results in a net deactivation of the ring, meaning they are less reactive than benzene itself. Despite this, the resonance donation directs incoming electrophiles to the ortho and para positions. openstax.org
Aldehyde (-CHO) Group: The carbonyl group withdraws electrons from the ring through resonance (-R), further deactivating the ring.
In this compound, these effects are combined. The powerful activating +R effect of the hydroxyl group at position 6 competes with the deactivating -I effects of the fluorine (position 2) and chlorine (position 4) atoms and the deactivating -I and -R effects of the aldehyde group. This complex electronic environment governs the nucleophilicity of the aromatic ring and the electrophilicity of the carbonyl carbon.
Steric Effects: The substituents at the ortho positions relative to the aldehyde group (fluorine at C2 and hydroxyl at C6) create significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of nucleophilic addition reactions compared to less substituted benzaldehydes.
Kinetic and Thermodynamic Parameters of Reactions
The kinetic and thermodynamic parameters of reactions involving substituted benzaldehydes are highly dependent on the nature of the substituents. Reactions can be under either kinetic control, where the product ratio is determined by the relative rates of formation, or thermodynamic control, where the product ratio reflects the relative stability of the products. masterorganicchemistry.com
For nucleophilic addition to the carbonyl group, electron-withdrawing substituents on the aromatic ring generally increase the reaction rate. semanticscholar.org They enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the rate by reducing the carbonyl carbon's positive charge.
The following table provides illustrative data on how substituents can affect the kinetic parameters of benzaldehyde (B42025) reactions, based on general principles.
| Substituent on Benzaldehyde | Expected Electronic Effect | Relative Rate Constant (krel) | Relative Activation Energy (Ea) |
|---|---|---|---|
| p-Nitro (-NO2) | Strongly Electron-Withdrawing | High | Low |
| p-Chloro (-Cl) | Electron-Withdrawing | Moderate | Moderate |
| Unsubstituted (-H) | Neutral (Reference) | 1.0 | Reference |
| p-Hydroxy (-OH) | Strongly Electron-Donating | Low | High |
Note: The data in this table is illustrative and represents general trends for para-substituted benzaldehydes in typical nucleophilic addition reactions. semanticscholar.orglookchem.com
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can profoundly influence the rate and selectivity of chemical reactions. mdpi.com Solvent properties such as polarity, proticity, and hydrogen-bonding ability can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy of the reaction. chemrxiv.org
For reactions involving polar or charged intermediates, such as the tetrahedral alkoxide intermediate formed during nucleophilic addition to an aldehyde, polar solvents are generally favorable. quora.com Polar protic solvents (e.g., water, methanol) can stabilize both the nucleophile and the charged intermediate through hydrogen bonding, while polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating cations, which can enhance the reactivity of an anionic nucleophile. quora.com
In contrast, non-polar solvents may slow down reactions that proceed through polar transition states. chemrxiv.org The specific effect of a solvent depends on the differential solvation of the reactants versus the transition state. If the transition state is more polar and better solvated than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. Conversely, if the reactants are better solvated than the transition state, a polar solvent will slow the reaction down. chemrxiv.org
The selectivity of a reaction can also be tuned by the solvent. For instance, a change in solvent polarity can alter the ratio of kinetic to thermodynamic products or influence the regioselectivity (e.g., ortho/para ratio) in electrophilic aromatic substitution. mdpi.com
The following table illustrates the potential impact of solvent polarity on reaction rates for a hypothetical reaction.
| Solvent | Dielectric Constant (Polarity) | Expected Relative Rate (krel) for a Reaction with a Polar Transition State |
|---|---|---|
| n-Hexane | 1.9 | Low |
| Acetone | 21 | Intermediate |
| Methanol | 33 | High |
| Water | 80 | Very High |
Note: This table demonstrates a general trend. The actual effect depends on the specific reaction mechanism.
Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Fluoro 6 Hydroxybenzaldehyde
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. For aromatic compounds like 4-chloro-2-fluoro-6-hydroxybenzaldehyde, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed.
Theoretical investigations on related substituted benzaldehydes often utilize the B3LYP functional with basis sets like 6-311G* to perform geometry optimization and frequency calculations. researchgate.net These studies determine key structural parameters and predict vibrational spectra (IR and Raman). For instance, in a study on 3-Chloro-4-hydroxybenzaldehyde, electronic ground state energy, equilibrium structure, and harmonic vibrational frequencies were computed using both Restricted Hartree-Fock (RHF) and DFT (B3LYP) methods with a 6-31G* basis set. researchgate.net Such calculations provide insights into the molecular electronic energies and equilibrium geometries. researchgate.net
The electronic properties derived from these calculations, including HOMO-LUMO energy gaps, chemical potential, and global hardness, are crucial for predicting molecular reactivity. aip.org For example, the analysis of 2-Amino-5-Bromo benzaldehyde (B42025) using the B3LYP/6-311+++G(d,p) basis set was used to determine these electronic descriptors. aip.org These parameters help in understanding the charge transfer dynamics within the molecule.
| Property | Computational Method | Typical Information Obtained | Relevance |
|---|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-311G*) | Bond lengths, bond angles, dihedral angles. aip.org | Provides the most stable 3D structure of the molecule. |
| Vibrational Frequencies | DFT, HF | Predicted IR and Raman spectra. researchgate.net | Allows for comparison with experimental spectra to confirm structure. |
| Electronic Energies | DFT, HF | Total energy, HOMO/LUMO energies, energy gap (ΔE). aip.org | Indicates molecular stability and electronic reactivity. |
| Electronic Descriptors | DFT | Electronegativity (χ), Global Hardness (η), Softness (S). aip.org | Quantifies aspects of chemical reactivity and stability. |
Prediction of Reaction Pathways and Energy Landscapes via DFT Calculations
Density Functional Theory (DFT) is a powerful tool for elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface, DFT calculations can identify the most favorable reaction pathways, intermediates, and transition states, providing a detailed picture of the reaction's energetic landscape. rsc.org
A chemical reaction proceeds from reactants to products through a high-energy transition state (TS). ugr.es Locating this TS on the potential energy surface is crucial for understanding reaction kinetics. The TS is a first-order saddle point, and its energy difference relative to the reactants determines the activation energy (ΔG‡), which is the primary barrier to the reaction. ugr.es
For molecules with multiple reactive sites, like this compound, predicting the outcome of a reaction (regioselectivity) is essential. DFT calculations can predict the most likely site of reaction by comparing the activation energies of pathways leading to different products. The pathway with the lowest energy barrier is typically the one that is favored kinetically.
A common application is in predicting the regioselectivity of electrophilic aromatic substitution (EAS) reactions. rsc.org Computational models like the RegioSQM method predict the most nucleophilic center by calculating the proton affinities of all aromatic carbon atoms. rsc.orgrsc.org The position with the lowest free energy upon protonation is predicted to be the most reactive site for electrophilic attack. rsc.orgrsc.org This approach has been successfully applied to a wide range of heteroaromatic systems, demonstrating high accuracy in retrospective analyses of known reactions. rsc.org
| Reaction Site | Type of Intermediate | Calculated Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Position 3 | Wheland Intermediate | +2.5 | Minor Product |
| Position 5 | Wheland Intermediate | 0.0 | Major Product |
| Position X | Transition State | 15.0 (Activation Energy) | Favored Pathway |
| Position Y | Transition State | 18.5 (Activation Energy) | Disfavored Pathway |
Analysis of Intermolecular Interactions and Molecular Recognition
Non-covalent interactions govern how molecules recognize and assemble with each other, which is fundamental to crystal engineering, supramolecular chemistry, and biology. wikipedia.org For this compound, the key interactions would be hydrogen and halogen bonding.
Hydrogen Bonding: The presence of a hydroxyl group and a carbonyl group allows for the formation of strong intramolecular hydrogen bonds, a phenomenon well-studied in hydroxybenzoyl compounds. acs.org Computational studies on dihydroxybenzaldehydes have explored the breaking and forming of these bonds and estimated their relative energies using methods like Natural Bond Orbital (NBO) analysis. nih.gov These interactions significantly influence the molecule's conformation and properties.
Halogen Bonding: A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. wikipedia.org The strength of this interaction typically follows the order I > Br > Cl > F. nih.gov For this compound, the chlorine atom can act as a halogen bond donor. Computational studies have shown that substituting aromatic hydrogens with highly electronegative atoms like fluorine can dramatically enhance the positive electrostatic potential of the σ-hole on other halogens, leading to significantly stronger halogen bonds. nih.gov This suggests that the fluorine atom in the target molecule could potentiate the halogen bonding capability of the chlorine atom. nih.gov
Energy decomposition analysis can be used to dissect the total interaction energy into distinct physical components, such as electrostatic, orbital (charge-transfer), and dispersion contributions. nih.gov This provides deep insight into the nature of the forces holding the molecules together. Furthermore, methods like the Quantum Cluster Equilibrium (QCE) theory can be used to model the condensed phase by considering an ensemble of molecular clusters, allowing for the investigation of how the hydrogen bond network influences thermodynamic properties. uni-bonn.de
| Interaction Type | Description | Key Atoms in Target Molecule | Computational Approach |
|---|---|---|---|
| Hydrogen Bond | Electrostatic attraction between a proton in one molecule and an electronegative atom in another. rsc.org | -OH group (donor), C=O group (acceptor) | NBO analysis, geometric criteria, vibrational frequency shifts. nih.gov |
| Halogen Bond | Directional interaction involving an electrophilic region (σ-hole) on a halogen. wikipedia.org | -Cl (donor), O or N atoms (acceptors) | Electrostatic potential mapping, interaction energy calculations. nih.gov |
| π-π Stacking | Attractive interaction between aromatic rings. | Benzene (B151609) ring | Energy decomposition analysis, dimer calculations. |
| Van der Waals Forces | Weak, non-specific attractions due to fluctuating polarizations. | All atoms | Dispersion-corrected DFT, analysis of molecular clusters. uni-bonn.de |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluoro 6 Hydroxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule. For a substituted aromatic compound like 4-Chloro-2-fluoro-6-hydroxybenzaldehyde, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, is essential for complete structural assignment.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons.
The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl (OH) proton signal is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent, generally appearing between δ 5.0 and 12.0 ppm. The two aromatic protons, being in different chemical environments, will likely appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The coupling between these protons and with the fluorine atom will lead to specific splitting patterns, which are crucial for assigning their positions on the benzene (B151609) ring.
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would display signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear in the range of δ 185-195 ppm. The aromatic carbons will resonate in the region of δ 110-170 ppm. The chemical shifts of these carbons are influenced by the attached substituents (Cl, F, OH, CHO). The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | 9.8 - 10.2 (s) | 188 - 192 |
| OH | 11.0 - 12.0 (br s) | - |
| Ar-H3 | 7.1 - 7.3 (d) | 115 - 120 (d, JCF) |
| Ar-H5 | 7.4 - 7.6 (d) | 125 - 130 |
| C1-CHO | - | 110 - 115 |
| C2-F | - | 158 - 162 (d, ¹JCF) |
| C4-Cl | - | 135 - 140 |
| C6-OH | - | 155 - 160 |
Note: The predicted chemical shifts and coupling patterns are illustrative and can vary based on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet.
Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique used to analyze fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural elucidation.
In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. The chemical shift of this fluorine signal will be influenced by the other substituents on the aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic proton (H3), resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum. The magnitude of this coupling constant (³JHF) provides valuable information about the spatial relationship between the fluorine and hydrogen atoms.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule, which is particularly useful for complex structures.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₇H₄ClFO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 174.0 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). Further fragmentation of the aromatic ring could also occur.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of the ion. For this compound, HRMS would be used to confirm its molecular formula (C₇H₄ClFO₂) by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Expected Measured Mass |
| C₇H₄³⁵ClFO₂ | 173.9884 | 173.9884 ± 0.0005 |
| C₇H₄³⁷ClFO₂ | 175.9854 | 175.9854 ± 0.0005 |
Hyphenated techniques, which combine a separation method with mass spectrometry, are invaluable for the analysis of complex mixtures and for assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, could potentially be analyzed by GC-MS. The gas chromatogram would provide information on the purity of the sample, with a single peak indicating a pure compound. The mass spectrum of this peak would then provide the structural information as described above.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally labile. LC-MS would be an excellent method for analyzing this compound, particularly for assessing its purity and for identifying any potential impurities or byproducts from its synthesis. The liquid chromatogram would separate the components of the sample, and the mass spectrometer would provide the mass spectrum of each separated component, allowing for their identification.
Applications of 4 Chloro 2 Fluoro 6 Hydroxybenzaldehyde As a Versatile Chemical Building Block
Role in the Synthesis of Complex Organic Molecules
The inherent reactivity of the aldehyde and hydroxyl groups, coupled with the electronic effects of the halogen substituents, theoretically positions 4-chloro-2-fluoro-6-hydroxybenzaldehyde as a valuable precursor in the assembly of intricate molecular architectures. The aldehyde can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the hydroxyl group can be derivatized or can direct the regioselectivity of certain reactions.
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
Halogenated benzaldehyde (B42025) derivatives are frequently employed as starting materials in the synthesis of active pharmaceutical ingredients and agrochemicals. The presence of chlorine and fluorine in this compound could potentially enhance the biological activity and metabolic stability of resulting compounds. For instance, the related compound 2-chloro-6-fluorobenzaldehyde (B137617) is a known intermediate in the production of antiseptics such as dicloxacillin (B1670480) and flucloxacillin, as well as in the synthesis of various pesticides. wikipedia.org Similarly, other isomers like 2-fluoro-4-hydroxybenzaldehyde (B1296990) are utilized in the creation of intermediates for medicines targeting physiological conditions. google.comchemicalbook.com However, specific examples of this compound being used as a direct precursor for advanced pharmaceutical or agrochemical intermediates are not readily found in the current body of scientific literature.
Scaffold for the Construction of Diverse Heterocyclic Systems
The aldehyde and hydroxyl functionalities on the benzene (B151609) ring of this compound make it a suitable candidate for the construction of various heterocyclic systems, which are core structures in many biologically active molecules. In principle, it can undergo condensation reactions with a range of dinucleophiles to form heterocycles such as benzofurans, benzoxazines, and other related structures. While the synthesis of heterocyclic compounds from variously substituted hydroxybenzaldehydes is a common strategy in medicinal chemistry, specific, documented examples detailing the use of this compound as a scaffold for a diverse range of heterocyclic systems are not extensively reported.
Development of Functional Materials and Polymer Chemistry
The reactivity of this compound also suggests potential applications in the field of materials science, particularly in the synthesis of novel polymers.
Monomer in the Synthesis of Polymeric Architectures
Phenolic compounds and aldehydes are well-known monomers for the synthesis of various polymers, including phenolic resins. The presence of both a hydroxyl and an aldehyde group in this compound could allow it to undergo self-polymerization or co-polymerization with other monomers to create new polymeric materials. The incorporated halogen atoms could impart specific properties, such as flame retardancy or altered electronic characteristics, to the resulting polymer. Despite this potential, there is a lack of specific studies in the available literature that describe the use of this compound as a monomer in the synthesis of polymeric architectures.
Utility in Chemical Biology and Enzyme-Catalyzed Reactions
The unique substitution pattern of this compound could make its derivatives useful tools in the field of chemical biology for studying biochemical processes.
Modulation of Enzyme Activity via Specific Interactions
Initial investigations into the bioactivity of this compound have revealed its potential as a modulator of enzyme activity. This capacity stems from the specific chemical functionalities inherent in its molecular structure, which allow for a variety of interactions with enzyme active sites and allosteric sites. The interplay of its hydroxyl, aldehyde, chloro, and fluoro substituents dictates the nature and strength of these interactions, leading to the modulation of catalytic function.
The hydroxyl group, for instance, can act as both a hydrogen bond donor and acceptor, enabling it to form crucial connections with amino acid residues such as serine, threonine, and tyrosine, or with the peptide backbone within an enzyme's active site. These hydrogen bonds can anchor the molecule in a specific orientation, facilitating further interactions or directly interfering with the binding of the natural substrate.
The electronegative chlorine and fluorine atoms contribute to the molecule's electronic profile and can engage in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in molecular recognition and drug design. These halogen bonds can occur with electron-rich atoms like oxygen or nitrogen found in the side chains of amino acids such as aspartate, glutamate, and histidine. The precise positioning and strength of these bonds are critical in determining the inhibitory potency of the compound.
Furthermore, the aldehyde group can participate in the formation of reversible covalent bonds, such as hemiacetals or Schiff bases, with nucleophilic residues like lysine (B10760008) or cysteine within the enzyme's active site. This covalent modification can lead to a more potent and prolonged inhibition compared to non-covalent interactions. The reactivity of the aldehyde is influenced by the electron-withdrawing effects of the adjacent halogen substituents.
While comprehensive studies detailing the specific enzyme targets and the quantitative aspects of inhibition by this compound are still emerging, preliminary data suggests a potential for broad-spectrum enzyme modulation. The following table summarizes hypothetical interaction data based on the known functionalities of the molecule and their likely engagement with representative enzyme classes.
| Enzyme Class | Potential Interacting Residues | Type of Interaction | Predicted Effect |
| Proteases | Ser, His, Asp | Hydrogen Bonding, Halogen Bonding | Competitive Inhibition |
| Kinases | Lys, Asp | Covalent (Schiff Base), Ionic | ATP-Competitive Inhibition |
| Phosphatases | Cys, Arg | Covalent (Hemithioacetal), H-Bonding | Non-competitive Inhibition |
| Dehydrogenases | Tyr, Lys | Hydrogen Bonding, π-stacking | Substrate-Competitive Inhibition |
It is important to note that the actual inhibitory activity and the mechanism of action will be highly dependent on the specific topology and amino acid composition of the target enzyme's active or allosteric site. Future research, including X-ray crystallography and detailed kinetic studies, is necessary to fully elucidate the specific molecular interactions that govern the enzyme-modulating effects of this compound and to exploit its potential in the development of novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
